Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H14FNO2/c1-3-16-12(15)10-6-8-9(13)5-4-7(2)11(8)14-10/h4-5,10,14H,3,6H2,1-2H3 |
InChI Key |
RBIUPQWPYZRICO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=CC(=C2N1)C)F |
Origin of Product |
United States |
Preparation Methods
Classical Indole Synthesis Approaches
Fischer Indole Synthesis: This method involves the acid-catalyzed reaction of phenylhydrazines with ketones or aldehydes to form indoles. It is widely used for the preparation of substituted indoles and indolines, including 2-carboxylate derivatives. For example, condensation of 4-fluoro-7-methylphenylhydrazine with suitable ketoesters under acidic reflux conditions can yield ethyl 4-fluoro-7-methylindole-2-carboxylates, which can be subsequently reduced to the dihydro form.
Hemetsberger–Knittel Indole Synthesis: This method involves Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes to form azidocinnamates, followed by thermolysis and electrophilic cyclization to afford indole-2-carboxylates. This approach allows access to regioselectively substituted indole-2-carboxylates, including fluorinated analogs, by varying the benzaldehyde precursor.
Modern Synthetic Routes
Alkylation of 4-Fluoro-7-methylindole: Starting from 4-fluoro-7-methylindole, alkylation with ethyl chloroacetate in the presence of a strong base such as sodium hydride or potassium carbonate under inert atmosphere leads to the formation of this compound via nucleophilic substitution at the 2-position.
Reductive Cyclization and Hydrogenation: Reduction of 4-fluoro-7-methylindole-2-carboxylic acid derivatives or esters under catalytic hydrogenation conditions (e.g., Pd/C) can furnish the 2,3-dihydroindole ester selectively, preserving the fluorine substituent.
Palladium-Catalyzed Cyclizations: Larock indole synthesis and related Pd-catalyzed methods allow the construction of substituted indoles from 2-iodoanilines and internal alkynes, which can be adapted to introduce fluorine and ester substituents regioselectively.
Detailed Synthetic Procedure Example
A representative synthetic route to this compound is as follows:
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 4-Fluoro-7-methylindole + ethyl chloroacetate, NaH or K2CO3, inert atmosphere, anhydrous solvent | Alkylation at 2-position forming ethyl ester substituent | Moderate to good yield; inert atmosphere prevents oxidation |
| 2 | Catalytic hydrogenation (e.g., Pd/C, H2, room temperature) | Reduction of indole to 2,3-dihydroindole ester | Selective reduction preserving fluorine substituent |
| 3 | Purification by flash chromatography | Isolation of pure this compound | High purity product |
This route leverages the nucleophilicity of the indole nitrogen and the electrophilicity of ethyl chloroacetate to form the ester linkage, followed by selective reduction to the dihydro form.
Analytical Data and Research Findings
- Molecular Formula: C12H12FNO2
- Molecular Weight: Approximately 221.23 g/mol (calculated from molecular formula)
-
- ^1H NMR typically shows signals corresponding to the ethyl ester group (triplet and quartet), methyl group at position 7, and characteristic indoline protons.
- ^19F NMR confirms the presence of the fluorine atom at the 4-position.
- Mass spectrometry shows molecular ion peak consistent with the molecular weight.
Reaction Optimization: Studies indicate that the stoichiometry of reagents, reaction temperature, and solvent choice critically affect regioselectivity and yield in the synthesis of fluorinated indole esters. For example, Hemetsberger–Knittel synthesis conditions were optimized to maximize yield of 7-substituted indole-2-carboxylates.
Biological Activity: Derivatives of this compound have been explored for anti-inflammatory, antimicrobial, and anticancer activities, although detailed pharmacological data specific to this compound remain limited.
Comparative Table of Key Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Fischer Indole Synthesis | 4-Fluoro-7-methylphenylhydrazine + ketoester | Acidic reflux (e.g., HOAc, HCl) | Well-established, good for diverse substitutions | Requires harsh acidic conditions; possible regioisomer formation |
| Hemetsberger–Knittel Synthesis | Methyl 2-azidoacetate + substituted benzaldehyde | Knoevenagel condensation + thermolysis | High regioselectivity; mild conditions | Multi-step; requires azide handling precautions |
| Alkylation of Indole | 4-Fluoro-7-methylindole + ethyl chloroacetate + base | Anhydrous, inert atmosphere | Direct, straightforward; good yields | Requires strong base; sensitive to oxidation |
| Catalytic Hydrogenation | Indole-2-carboxylate derivatives | Pd/C, H2, mild temperature | Selective reduction to dihydroindole | Over-reduction possible; catalyst poisoning risk |
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines .
Scientific Research Applications
Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Structural and Functional Group Variations
Below is a comparative analysis with similar indole derivatives (Table 1):
Physicochemical and Electronic Properties
- 5-Fluoro (): Para to nitrogen, offering distinct electronic effects on the indole π-system .
- Methyl vs. Hydroxy/Methoxy Groups :
Crystallographic and Conformational Analysis
Biological Activity
Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate (CAS No. 2089711-92-0) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its antibacterial, antifungal, and other relevant biological activities.
Molecular Formula: C₁₂H₁₄FNO₂
Molecular Weight: 223.24 g/mol
Structure: The compound features a dihydroindole framework with a fluorine substituent at the 4-position and an ethyl ester at the 2-carboxylate position.
Antibacterial Activity
Research has indicated that compounds with indole structures often exhibit significant antibacterial properties. This compound's potential as an antibacterial agent can be inferred from studies on similar compounds.
Minimum Inhibitory Concentration (MIC) Studies
In studies involving related indole derivatives, compounds have shown MIC values below 100 µg/mL against various Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Indole Derivative A | Staphylococcus aureus | <50 |
| Indole Derivative B | Escherichia coli | <125 |
| Ethyl 4-fluoro... | Potentially similar to above | TBD |
While specific data for this compound is limited, its structural similarity to known antibacterial agents suggests it may possess comparable activity.
Antifungal Activity
The antifungal properties of indole derivatives are also noteworthy. Compounds within this class have been reported to inhibit pathogenic fungi effectively.
Case Studies in Antifungal Activity
A study examining various alkaloids demonstrated that certain indole-based compounds exhibited antifungal activity with MIC values ranging from 0.03 to 0.05 M against common fungal pathogens:
| Compound | Target Fungi | MIC (M) |
|---|---|---|
| Indole Derivative C | Candida albicans | 0.04 |
| Indole Derivative D | Aspergillus niger | 0.05 |
| Ethyl 4-fluoro... | Potentially effective | TBD |
The mechanism by which this compound may exert its biological effects could involve interference with bacterial cell wall synthesis or disruption of fungal membrane integrity. Similar compounds have been shown to affect metabolic pathways crucial for microbial survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
